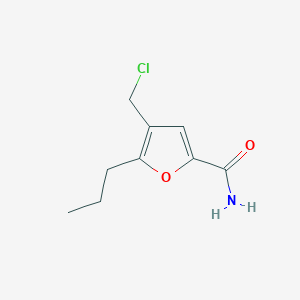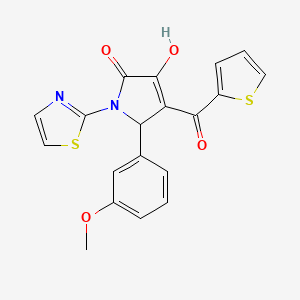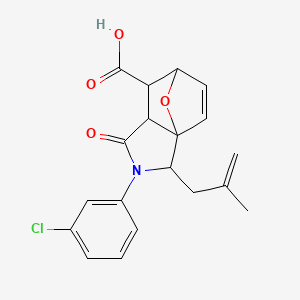![molecular formula C18H14ClNO3S B14944973 1-(3-chloro-4-methylphenyl)-4-(thiophen-3-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14944973.png)
1-(3-chloro-4-methylphenyl)-4-(thiophen-3-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-CHLORO-4-METHYLPHENYL)-4-(3-THIENYL)-4,7-DIHYDROFURO[3,4-B]PYRIDINE-2,5(1H,3H)-DIONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-THIENYL)-4,7-DIHYDROFURO[3,4-B]PYRIDINE-2,5(1H,3H)-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and pyridine precursors. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-CHLORO-4-METHYLPHENYL)-4-(3-THIENYL)-4,7-DIHYDROFURO[3,4-B]PYRIDINE-2,5(1H,3H)-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or aromatic rings.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on biological systems.
Medicine: Potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or catalysts.
Mécanisme D'action
The mechanism by which 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-THIENYL)-4,7-DIHYDROFURO[3,4-B]PYRIDINE-2,5(1H,3H)-DIONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-CHLORO-4-METHYLPHENYL)-4-(3-THIENYL)-4,7-DIHYDROFURO[3,4-B]PYRIDINE-2,5(1H,3H)-DIONE: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 1-(3-CHLORO-4-METHYLPHENYL)-4-(3-THIENYL)-4,7-DIHYDROFURO[3,4-B]PYRIDINE-2,5(1H,3H)-DIONE lies in its specific combination of functional groups and ring structures, which may confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H14ClNO3S |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-4-thiophen-3-yl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C18H14ClNO3S/c1-10-2-3-12(6-14(10)19)20-15-8-23-18(22)17(15)13(7-16(20)21)11-4-5-24-9-11/h2-6,9,13H,7-8H2,1H3 |
Clé InChI |
BLLVGLVAYXADIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)CC(C3=C2COC3=O)C4=CSC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)

![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
![2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14944923.png)

![N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14944932.png)

![5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14944952.png)
![5'-Benzyl-1-(4-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14944958.png)
![4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B14944961.png)
![(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B14944980.png)
![5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B14944982.png)
